Samarium(III) bromide hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

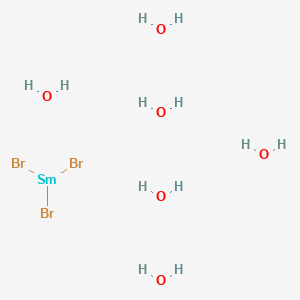

Samarium Bromide Hexahydrate is a highly water-soluble crystalline Samarium source compatible with Bromides and lower (acidic) pH . It has a linear formula of SmBr3 · 6H2O .

Synthesis Analysis

Samarium has been used in trials studying the treatment and prevention of Pain, Cancer, Metastasis, Prostate Cancer, and Metastatic Osteosarcoma . Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction .Molecular Structure Analysis

The molecular structure of Samarium Bromide Hexahydrate is represented by the formula SmBr3 · 6H2O . The number of electrons in each of samarium’s shells is 2, 8, 18, 24, 8, 2 and its electron configuration is [Xe]4f 6 6s 2 .Chemical Reactions Analysis

Samarium reacts with the halogens, forming the corresponding samarium (III) halides . Samarium (II) bromide has reducing properties reminiscent of the more commonly used samarium diiodide .Physical and Chemical Properties Analysis

Samarium Bromide Hexahydrate appears as a dark brown powder . It has a molecular weight of 498.16 .Scientific Research Applications

Material Science Applications : Samarium is used in materials science, notably in the development of next-generation radiopharmaceuticals through the encapsulation of samarium compounds into carbon nanotubes (Martinčić et al., 2016).

Organic Chemistry : In organic chemistry, samarium acts as a reducing agent, particularly in samarium diiodide-mediated reductions for various organic functionalities (McDonald et al., 2009).

Polymerization Catalyst : Samarium(III) diketiminate bromide serves as a catalyst for methyl methacrylate polymerization, influencing factors like temperature and polymerization time (Fabri et al., 2006).

Organometallic Chemistry : The generation and reactivity of allylic and benzylic samarium compounds, derived from diiodosamarium, find applications in reactions with various functional groups (Hamann-Gaudinet et al., 1997).

Electron Donating Agent : Samarium diiodide's role as an inner- or outer-sphere electron donating agent is significant in chemical processes involving electron transfer (Enemærke et al., 1999).

Environmental Applications : Samarium oxide-loaded mesoporous silica, derived from samarium compounds, has shown promise in enhancing phosphate removal from water, indicating its potential in water quality control (Han et al., 2015).

Electrochemical Applications : Studies have explored the supercapacitive behavior of samarium tungstate nanoparticles, synthesized via sonochemical methods, for potential use in supercapacitors (Sobhani-Nasab et al., 2017).

Catalysis : Samarium oxide nanoparticles have been synthesized for use as heterogeneous Brønsted acid catalysts (Hodgson et al., 2015).

Optical and Electrical Properties : Samarium's incorporation in ZnO thin films affects their structural, optical, and electrical characteristics, making them suitable for optical devices (Hashmi et al., 2019).

Radiochemistry : Samarium-153, derived from samarium compounds, serves in nuclear medicine for bone pain palliation or imaging, and research is ongoing to improve its separation and purification for medical applications (Van Der Voorde et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

tribromosamarium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJDCZVUWJNXRL-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Br[Sm](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H12O6Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13517-12-9 |

Source

|

| Record name | Samarium(III) bromide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)

![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)

![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)